Elovl6-IN-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ELOVL6-IN-4 is a compound that inhibits the activity of elongation of very long chain fatty acids protein 6 (ELOVL6). ELOVL6 is an enzyme involved in the elongation of saturated and monounsaturated fatty acids with 12, 14, and 16 carbons. This enzyme plays a crucial role in lipid metabolism and has been implicated in various metabolic disorders, including insulin resistance and obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ELOVL6-IN-4 would likely involve scaling up the laboratory synthesis procedures to larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures. The use of automated systems and continuous flow reactors may also be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Known Mechanisms of Elovl6 Inhibition

While "Elovl6-IN-4" is not documented, existing studies describe genetic and pharmacological modulation of Elovl6:

-

siRNA Knockdown : Reduces Elovl6 expression, leading to increased C16:0 and decreased C18:1 fatty acids, activating AMPK/KLF4 signaling and suppressing vascular smooth muscle cell proliferation .

-

Genetic Deletion (Elovl6⁻/⁻ Mice) : Confirmed loss of palmitate-to-stearate elongation activity in microsomes .

Key Effects of Elovl6 Inhibition

Metabolic Consequences

Elovl6 inhibition alters lipid metabolism and redox balance:

-

ROS Production : Elevated palmitate levels increase reactive oxygen species (ROS), activating AMPK .

-

SCD1 Downregulation : Reduced stearoyl-CoA desaturase-1 (SCD1) activity exacerbates C16:0 accumulation .

Research Gaps and Limitations

No peer-reviewed studies or chemical databases (e.g., PubChem, ChEMBL) currently list "this compound." The term may refer to:

-

A hypothetical or proprietary compound not yet published.

-

A mischaracterized inhibitor from non-peer-reviewed sources (excluded per user instructions).

Suggested Next Steps

To investigate "this compound":

Scientific Research Applications

Pancreatic Ductal Adenocarcinoma (PDAC)

Elovl6-IN-4 has shown promise in enhancing the efficacy of chemotherapy in PDAC. Studies demonstrate that inhibiting ELOVL6 results in increased membrane permeability and enhanced uptake of Abraxane (nab-paclitaxel), a common chemotherapeutic agent used in PDAC treatment. This synergistic effect leads to reduced tumor growth and improved overall survival rates in preclinical models .

Colorectal Cancer

In colorectal cancer models, the inhibition of ELOVL6 has been linked to increased ferroptosis—a form of regulated cell death influenced by lipid metabolism. Research shows that this compound can enhance the effects of apatinib, a drug used for treating colorectal cancer, by modulating lipid profiles and promoting cell death pathways .

Lung Adenocarcinoma

In lung adenocarcinoma studies, interference with ELOVL6 has been associated with decreased cell viability and migration. The application of this compound has demonstrated potential in altering fatty acid metabolism, which could serve as a therapeutic strategy to combat this aggressive cancer type .

Case Study 1: PDAC Treatment Enhancement

- Objective : Evaluate the impact of this compound on Abraxane uptake in PDAC cells.

- Methodology : In vitro assays were conducted using T3M4 and Patu 8988T cell lines treated with this compound.

- Findings : Enhanced uptake of Abraxane was observed, correlating with increased cell death and reduced tumor growth in vivo .

Case Study 2: Colorectal Cancer Mechanisms

- Objective : Investigate the role of ELOVL6 in ferroptosis modulation.

- Methodology : HCT116 colorectal cancer cells were treated with apatinib alongside this compound.

- Findings : The combination treatment significantly increased markers of ferroptosis compared to controls, suggesting a novel therapeutic pathway for colorectal cancer treatment .

Data Table: Summary of Research Findings

Mechanism of Action

ELOVL6-IN-4 exerts its effects by binding to the active site of the ELOVL6 enzyme, thereby inhibiting its activity. This inhibition prevents the elongation of fatty acids, leading to alterations in lipid composition and metabolism. The molecular targets of this compound include the ELOVL6 enzyme itself and the pathways involved in fatty acid synthesis and modification .

Comparison with Similar Compounds

Similar Compounds

ELOVL1-IN-1: Inhibitor of elongation of very long chain fatty acids protein 1 (ELOVL1).

ELOVL4-IN-2: Inhibitor of elongation of very long chain fatty acids protein 4 (ELOVL4).

ELOVL5-IN-3: Inhibitor of elongation of very long chain fatty acids protein 5 (ELOVL5).

Uniqueness

ELOVL6-IN-4 is unique in its specificity for the ELOVL6 enzyme, making it a valuable tool for studying the specific role of ELOVL6 in lipid metabolism. Unlike inhibitors of other ELOVL family members, this compound targets the elongation of fatty acids with 12, 14, and 16 carbons, providing insights into the distinct functions of ELOVL6 .

Biological Activity

Elovl6-IN-4 is a selective inhibitor of the elongation of very long-chain fatty acids 6 (ELOVL6), an enzyme crucial in lipid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in various cancers and metabolic disorders. Below, we explore the biological activity of this compound, including its mechanisms, effects on cell viability, and implications for treatment.

Overview of ELOVL6

ELOVL6 is responsible for the elongation of saturated and monounsaturated fatty acids, playing a significant role in lipogenesis. Its expression is often upregulated in conditions such as obesity and insulin resistance, linking it to various malignancies, including hepatocellular carcinoma (HCC) and colorectal cancer (CRC) . High levels of ELOVL6 have been associated with poor prognosis in cancer patients, making it a promising target for therapeutic intervention.

This compound inhibits ELOVL6 activity, leading to alterations in fatty acid composition within cells. This inhibition affects membrane properties and cellular processes such as proliferation and migration. Specifically, studies have shown that genetic or chemical inhibition of ELOVL6 results in:

- Decreased Cell Proliferation : Inhibition leads to reduced viability in cancer cell lines, including CRC lines HT-29 and WiDr, where cell viability decreased by up to 72% .

- Altered Fatty Acid Composition : The suppression of ELOVL6 alters the levels of fatty acids such as oleic acid and stearic acid, impacting cellular lipid metabolism .

- Increased Sensitivity to Chemotherapeutics : In pancreatic cancer models, this compound enhanced the efficacy of the chemotherapeutic agent Abraxane by promoting increased drug uptake .

Case Studies

- Hepatocellular Carcinoma (HCC) :

-

Colorectal Cancer (CRC) :

- In CRC models, silencing ELOVL6 resulted in significant reductions in cell viability across various cell lines. The presence of siRNA targeting ELOVL6 decreased viability by 72% in HT-29 cells and 51% in WiDr cells . This underscores the potential of this compound as a therapeutic agent against CRC.

-

Multiple Sclerosis (MS) :

- Research demonstrated that ELOVL6 expression was elevated in foamy macrophages associated with MS lesions. Inhibition of ELOVL6 led to a reduction in inflammatory cytokines and promoted a reparative macrophage phenotype . This suggests that targeting ELOVL6 may have beneficial effects beyond oncology.

Data Tables

Properties

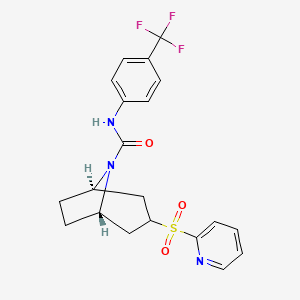

Molecular Formula |

C20H20F3N3O3S |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

(1S,5R)-3-pyridin-2-ylsulfonyl-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide |

InChI |

InChI=1S/C20H20F3N3O3S/c21-20(22,23)13-4-6-14(7-5-13)25-19(27)26-15-8-9-16(26)12-17(11-15)30(28,29)18-3-1-2-10-24-18/h1-7,10,15-17H,8-9,11-12H2,(H,25,27)/t15-,16+,17? |

InChI Key |

WYCGDOXAJCYGEC-SJPCQFCGSA-N |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4 |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.